molecular formula C18H15N3O4S2 B2824341 N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941898-93-7

N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2824341
CAS No.: 941898-93-7
M. Wt: 401.46
InChI Key: ZEBNJYBXHDALHQ-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted with a benzo[d][1,3]dioxole-5-carboxamide group and a 2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl side chain. The thiazole ring is a common scaffold in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding. The benzo[d][1,3]dioxole moiety (a methylenedioxy group fused to a benzene ring) enhances lipophilicity and may influence pharmacokinetic properties.

Properties

IUPAC Name

N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S2/c22-16(19-8-13-2-1-5-26-13)7-12-9-27-18(20-12)21-17(23)11-3-4-14-15(6-11)25-10-24-14/h1-6,9H,7-8,10H2,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBNJYBXHDALHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitro groups.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated or nitrated thiazole derivatives.

Scientific Research Applications

N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and sensors.

Mechanism of Action

The mechanism of action of N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Based Carboxamides with Heterocyclic Substituents

The following table compares key structural and functional attributes of the target compound with analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (if reported) Source
Target Compound C₁₈H₁₅N₃O₄S₂ 409.46 g/mol Thiophen-2-ylmethyl, benzo[d][1,3]dioxole-5-carboxamide Not explicitly reported
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS: 923226-70-4) C₁₈H₁₇N₃O₄S 371.4 g/mol 3-Methoxybenzyl, furan-2-carboxamide Not reported
4-Amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide C₂₀H₁₈N₄O₅S₂ 482.51 g/mol Benzodioxole, 4-methoxyphenyl, thioxo-thiazolidine Not reported
N-(Benzo[d]thiazol-2-yl)-4-(2-(4-((4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide C₃₅H₃₀N₇O₄S₂ 708.84 g/mol Benzothiazole, triazole, phenoxy Kinase inhibition (Alzheimer’s research)
D14: (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(methylthio)phenyl)amino)-2-oxoethyl)penta-2,4-dienamide C₂₃H₂₁N₃O₄S 443.49 g/mol Benzodioxole, penta-2,4-dienamide, methylthiophenyl Anticancer (IC₅₀ = 1.61–1.98 µg/mL)

Key Observations:

  • Substituent Impact on Activity : The thiophen-2-ylmethyl group in the target compound may enhance π-π stacking or hydrophobic interactions compared to the 3-methoxybenzyl group in .
  • Thiazole vs. Thiazolidine : The thioxo-thiazolidine core in introduces conformational rigidity, whereas the target compound’s thiazole ring offers planar geometry for target binding .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide?

  • Methodology : Multi-step synthesis involving thiazole ring formation, amide coupling, and functional group modifications. Key steps include:

  • Condensation of thiophen-2-ylmethylamine with a keto-ethylthiazole intermediate.
  • Coupling with benzo[d][1,3]dioxole-5-carboxylic acid using carbodiimide coupling agents (e.g., EDC/HOBt) in aprotic solvents like DMF .
  • Purification via recrystallization (ethanol or DMF/water) and characterization by 1H^1H-NMR and IR to confirm amide bond formation .
    • Optimization : Solvent polarity and temperature (60–80°C) critically impact yield; monitor by TLC/HPLC .

Q. How can researchers characterize the structural integrity of this compound?

  • Techniques :

  • NMR : 1H^1H- and 13C^{13}C-NMR to resolve thiazole, dioxole, and amide protons/carbons. For example, the thiophen-2-ylmethyl group shows distinct aromatic protons at δ 6.8–7.2 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • IR : Peaks at 1650–1680 cm1^{-1} (C=O stretch) and 3300 cm1^{-1} (N-H stretch) validate amide bonds .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • In vitro screens :

  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (MIC values).
  • Anticancer : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess IC50_{50} .
    • Target prediction : Molecular docking against enzymes like EGFR or topoisomerase II, leveraging the thiazole and dioxole moieties’ π-π stacking potential .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Approach :

  • Analog synthesis : Modify the thiophen-2-ylmethyl group (e.g., halogenation, alkylation) and compare bioactivity .
  • Data analysis : Use QSAR models to correlate substituent electronegativity/logP with activity trends (e.g., enhanced cytotoxicity with electron-withdrawing groups) .
    • Case study : Replacement of thiophene with furan reduced antimicrobial activity by 40%, highlighting the sulfur atom’s role in target binding .

Q. What crystallographic methods resolve contradictions in reported molecular configurations?

  • Strategy :

  • Single-crystal X-ray diffraction : Use SHELXL for refinement; assign anisotropic displacement parameters to resolve ambiguities in thiazole ring geometry .
  • Validation : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., B3LYP/6-31G*) .

Q. How can in vivo pharmacokinetic challenges be addressed for this compound?

  • Experimental design :

  • Metabolic stability : Liver microsome assays to identify cytochrome P450-mediated degradation hotspots (e.g., oxidation of the dioxole ring) .
  • Formulation : Nanoencapsulation (PLGA nanoparticles) to enhance solubility and bioavailability .

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